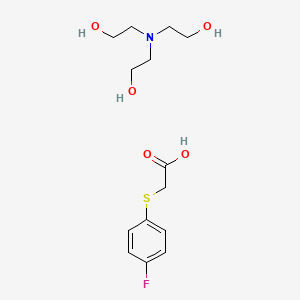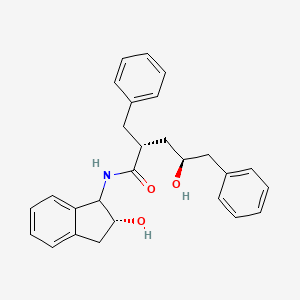
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- is a complex organic compound with a unique structure that includes an indene ring, a hydroxy group, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- involves multiple steps. One common method includes the reaction of a benzylamine derivative with an indene derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins, influencing their structure and function. The indene ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide**: This compound has a different core structure but shares some functional groups.
N-Benzoyl-(2R,3S)-3-phenylisoserine: This compound has a similar structure but lacks the indene ring.
Uniqueness
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-alpha-(phenylmethyl)-, (aR,gS)- is unique due to its combination of an indene ring, hydroxy groups, and a phenylmethyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
181868-98-4 |
|---|---|
Molekularformel |
C27H29NO3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-phenylpentanamide |
InChI |
InChI=1S/C27H29NO3/c29-23(16-20-11-5-2-6-12-20)17-22(15-19-9-3-1-4-10-19)27(31)28-26-24-14-8-7-13-21(24)18-25(26)30/h1-14,22-23,25-26,29-30H,15-18H2,(H,28,31)/t22-,23-,25-,26?/m1/s1 |
InChI-Schlüssel |
SZISKWJASZOXHF-RFQYHVMASA-N |
Isomerische SMILES |
C1[C@H](C(C2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](CC4=CC=CC=C4)O)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)CC(CC4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
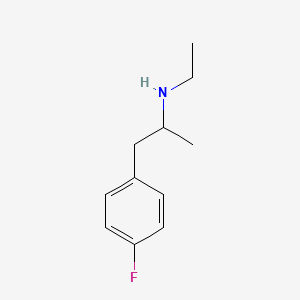

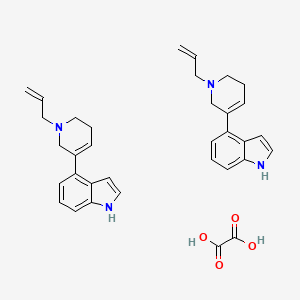
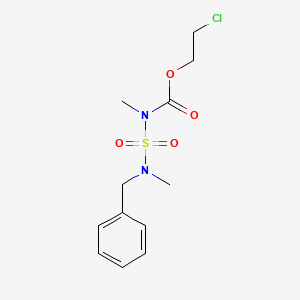
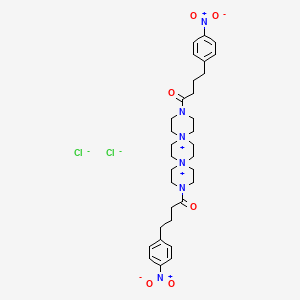

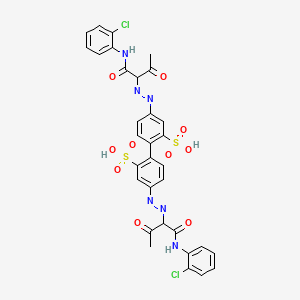

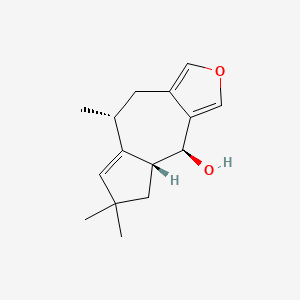
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


